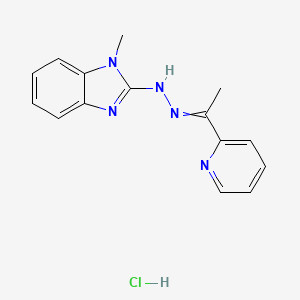
2-iodo-N-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-N-methoxybenzamide is an organic compound that belongs to the class of iodobenzamides It is characterized by the presence of an iodine atom attached to the benzene ring and a methoxy group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-N-methoxybenzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 2-iodobenzoyl chloride with methoxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent mixture of ethyl acetate and water at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-N-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst for the oxidation of alcohols to carbonyl compounds.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed:
Oxidation: The major products are carbonyl compounds such as aldehydes and ketones.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
2-Iodo-N-methoxybenzamide has several applications in scientific research:
Organic Synthesis: It is used as a catalyst for oxidation reactions, providing an environmentally benign alternative to traditional heavy metal-based oxidants.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antibacterial and antioxidant properties.
Material Science: It can be used in the synthesis of advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which 2-iodo-N-methoxybenzamide exerts its catalytic effects involves the formation of a pentavalent iodine species. This species is generated from the trivalent iodine precursor in the presence of an oxidant such as Oxone®. The pentavalent iodine species then facilitates the oxidation of alcohols to carbonyl compounds by transferring oxygen atoms to the substrate .
Comparison with Similar Compounds
2-Iodo-N-isopropyl-5-methoxybenzamide: This compound is similar in structure but has an isopropyl group instead of a methoxy group.
2-Iodoxybenzoic Acid (IBX): Another hypervalent iodine compound used for oxidation reactions.
Uniqueness: 2-Iodo-N-methoxybenzamide is unique due to its combination of a methoxy group and an iodine atom, which provides specific reactivity and stability. Its ability to act as an efficient and environmentally benign catalyst for oxidation reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C8H8INO2 |
|---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
2-iodo-N-methoxybenzamide |
InChI |
InChI=1S/C8H8INO2/c1-12-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) |
InChI Key |
XQWFRLMMFFFMJB-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate](/img/structure/B12514764.png)

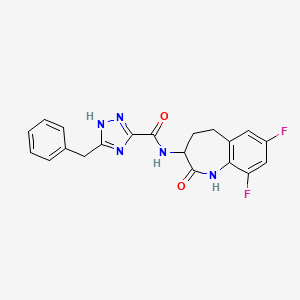

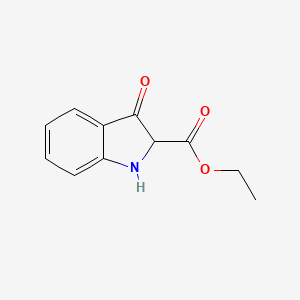
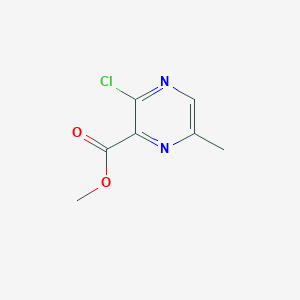
![(4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)methanol](/img/structure/B12514778.png)
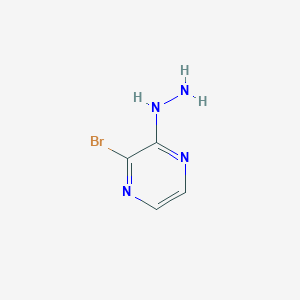
![[(4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine](/img/structure/B12514790.png)

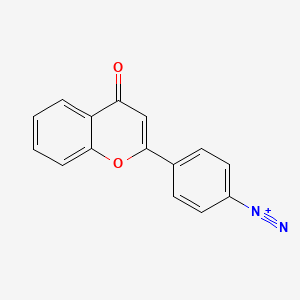
![4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12514798.png)
![2-[(Tert-butoxycarbonyl)amino]-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12514802.png)
